molecular formula C22H23N5O3 B2707482 2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-60-7

2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2707482
CAS RN: 538319-60-7
M. Wt: 405.458
InChI Key: NJHREVLGEWZZKU-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities . They are often used in the development of new pharmaceuticals and have been found to have antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This process is usually carried out in the presence of a base such as triethylamine .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines is characterized by the presence of a triazole ring fused to a pyrimidine ring . The exact structure can vary depending on the specific substituents attached to the rings .


Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines can undergo a variety of chemical reactions, including condensation reactions and cycloaddition with dipolarophiles . The specific reactions that a given compound can undergo will depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on their exact structure . For example, some compounds in this class have been found to exhibit weak luminescent properties and ambipolar semiconductor properties .

Scientific Research Applications

Structure-Activity Relationship (SAR)

Understanding the SAR of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is crucial for drug design. Researchers analyze how specific structural modifications impact pharmacological properties. Computational studies aid in predicting bioactivity and optimizing drug candidates.

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on their exact structure and how they are used . Some compounds in this class have been found to exhibit cytotoxic activity, which means they can kill cells . This property can be beneficial for the treatment of cancer, but it also means that these compounds must be handled with care to avoid harm .

Future Directions

Research into 1,2,4-triazolo[1,5-a]pyrimidines is ongoing, and there is potential for the development of new compounds with improved properties . Future research may focus on exploring new synthetic routes, investigating the mechanisms of action of these compounds, and developing new applications for them in medicine and other fields .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-12-6-5-7-14(10-12)19-18(20(23)28)13(2)24-22-25-21(26-27(19)22)15-8-9-16(29-3)17(11-15)30-4/h5-11,19H,1-4H3,(H2,23,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHREVLGEWZZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC(=C(C=C4)OC)OC)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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